Trichloromethanol
Description
Trichloromethanol (CCl₃OH) is a chlorinated methanol derivative formed as an intermediate metabolite during the oxidative breakdown of chloroform (CHCl₃). Its production is catalyzed by cytochrome P-450 enzymes in the liver and kidneys, particularly under aerobic conditions . Once formed, this compound undergoes spontaneous dehydrochlorination to generate phosgene (COCl₂) and hydrochloric acid (HCl) . Phosgene, a highly reactive electrophile, binds covalently to cellular nucleophiles (e.g., proteins, glutathione, phospholipids), leading to oxidative stress, lipid peroxidation, and organ toxicity . This compound is also identified as a disinfection byproduct (DBP) in chlorinated water systems, contributing to environmental and health concerns .
Properties
IUPAC Name |
trichloromethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O/c2-1(3,4)5/h5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIOGDFGLKMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424162 | |
| Record name | Trichloromethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35911-92-3 | |
| Record name | Trichloromethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Phosgene (COCl₂)
Phosgene is the primary toxic metabolite derived from trichloromethanol decomposition. Key distinctions include:
- Reactivity: Phosgene’s electrophilic nature allows it to form adducts with cellular macromolecules, whereas this compound acts as a transient intermediate .
- Toxicity: Phosgene is directly responsible for hepatotoxicity and nephrotoxicity via glutathione depletion and covalent binding, while this compound’s toxicity is indirect, mediated through phosgene release .
Table 1: this compound vs. Phosgene
Triphosgene (C₃Cl₆O₃)
Triphosgene, or bis(trichloromethyl) carbonate, is a synthetic compound used as a safer alternative to phosgene in organic synthesis. Key comparisons include:
- Decomposition: Triphosgene releases phosgene under controlled conditions, mimicking this compound’s decomposition pathway but with slower kinetics .
- Applications: Unlike this compound, triphosgene is intentionally used in carbamate and isocyanate synthesis, whereas this compound is solely a metabolic byproduct .
- Toxicity: Both compounds share phosgene-mediated toxicity, but triphosgene’s lower volatility reduces acute exposure risks compared to this compound’s rapid in situ phosgene release .
Table 2: this compound vs. Triphosgene
Trichloromethanethiol (CCl₃SH)
Trichloromethanethiol, a sulfur analog of this compound, replaces the hydroxyl group with a thiol (-SH). Key differences include:
- Reactivity: The thiol group confers higher nucleophilicity, enabling reactions with heavy metals and organic disulfides, unlike this compound’s oxidative decay .
- Toxicity: Limited data exist, but its sulfhydryl reactivity may target different cellular components (e.g., enzyme active sites) compared to this compound’s phosgene pathway .
Bromodichloromethanol (CHCl₂BrOH)
This brominated analog of this compound is detected in chlorine dioxide (ClO₂)-treated water. Key distinctions include:
- Formation: Generated via halogen substitution during water disinfection, whereas this compound arises from chloroform oxidation .
- Toxicity: Bromine’s higher leaving-group tendency may enhance reactivity, but specific toxicological data are sparse compared to this compound’s well-documented phosgene linkage .
Carbon Tetrachloride (CCl₄) and Its Metabolites
- Metabolic Pathway: CCl₄ undergoes reductive metabolism to produce the trichloromethyl radical (•CCl₃), which initiates lipid peroxidation. This compound, conversely, follows an oxidative pathway .
- Toxicity Mechanisms: •CCl₃ directly attacks lipids and proteins, whereas this compound’s toxicity is phosgene-dependent .
Table 3: Metabolic Pathways of Chloroform vs. Carbon Tetrachloride
Research Findings and Implications
- Environmental Health: this compound’s role as a DBP underscores the need for alternative water disinfection methods to minimize halogenated byproducts .
- Toxicology: The phosgene-mediated toxicity of this compound highlights the importance of antioxidants (e.g., N-acetylcysteine) to counteract electrophilic damage .
- Synthetic Chemistry : Triphosgene’s controlled phosgene release offers safer laboratory practices, but its environmental persistence requires careful handling .
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